2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-
Description
The compound 2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]- (CAS: 1457976-11-2) is a chiral sulfinamide derivative with a molecular formula of C₁₂H₁₅BrFNOS and a molecular weight of 320.22 g/mol . Its structure features a 2-fluoro-5-bromophenyl group attached via an ethylidene linkage to a 2-methylpropanesulfinamide backbone.
Key physical properties include:
- Density: 1.40 ± 0.1 g/cm³ (predicted)
- Boiling Point: 391.8 ± 52.0 °C (predicted)
- pKa: -0.36 ± 0.50 (predicted) .
The bromine and fluorine substituents on the aromatic ring contribute to its electronic and steric profile, making it distinct from simpler sulfinamide analogs.
Properties
CAS No. |
1194044-26-2 |
|---|---|
Molecular Formula |
C12H15BrFNOS |
Molecular Weight |
320.22 g/mol |
IUPAC Name |
(S)-N-[1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H15BrFNOS/c1-8(15-17(16)12(2,3)4)10-7-9(13)5-6-11(10)14/h5-7H,1-4H3/t17-/m0/s1 |
InChI Key |
WOADMISSFZLHGL-KRWDZBQOSA-N |
SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Isomeric SMILES |
CC(=N[S@@](=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- typically involves the reaction of 1-(2-fluoro-5-bromophenyl)ethanone with ®-(+)-2-methyl-2-propanesulfinamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that sulfinamide derivatives can exhibit anticancer properties. For instance, compounds derived from 2-propanesulfinamide have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In a notable study, derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for tumor growth.
Glycosidase Inhibitors
The compound has been explored as a potential glycosidase inhibitor. Glycosidases are enzymes that play a vital role in carbohydrate metabolism, and their inhibition can lead to therapeutic benefits in conditions such as diabetes and cancer. Patent literature describes the synthesis of sulfinamide derivatives that effectively inhibit glycosidases, showcasing their potential as therapeutic agents for metabolic disorders .
Catalysis
Asymmetric Synthesis
2-Propanesulfinamide is utilized in asymmetric synthesis as a chiral auxiliary. Its application in the synthesis of chiral amines and alcohols has been documented, where it facilitates enantioselective reactions. For example, it can be used to prepare N-sulfinyl imines that undergo iridium-catalyzed asymmetric hydrogenation to yield enantiomerically enriched products .
Copper-Mediated Reactions
The compound is also employed in copper-mediated condensation reactions to form complex organic structures. For instance, it has been used to react with various aldehydes to produce sulfinamide-based compounds with diverse functionalities, demonstrating its versatility in synthetic organic chemistry .
Materials Science
Polymer Chemistry
In materials science, 2-propanesulfinamide derivatives have been investigated for their potential use in polymer synthesis. Sulfinamides can act as cross-linking agents or modifiers in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Studies have shown that incorporating these compounds into polymer matrices can improve performance characteristics significantly.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Cancer Cell Proliferation Inhibition | Anticancer Activity | Demonstrated cytotoxic effects on multiple cancer cell lines; mechanism involves enzyme inhibition. |
| Glycosidase Inhibition | Metabolic Disorders | Effective inhibitors of glycosidases; potential therapeutic applications in diabetes and cancer treatment. |
| Asymmetric Synthesis | Chiral Auxiliary | Facilitated enantioselective synthesis of amines; showed high selectivity in reactions with aldehydes. |
| Polymer Modifications | Materials Science | Enhanced thermal stability and mechanical properties in polymer formulations when sulfinamides were incorporated. |
Mechanism of Action
The mechanism of action of 2-propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl-, [S®]- involves its interaction with specific molecular targets and pathways. The sulfinamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine and bromine atoms can also participate in various interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Bromine vs. Nitro : The bromine substituent in the target compound increases molecular weight and steric bulk compared to the nitro analog (320.22 vs. 286.32 g/mol). Bromine’s electronegativity and polarizability may enhance hydrophobic interactions in biological systems, whereas the nitro group’s electron-withdrawing nature could influence reactivity in substitution reactions .
- Fluorine Position : The 2-fluoro substituent is conserved across analogs, contributing to metabolic stability and binding affinity in drug design .
Stereochemical Variations :
- The [S(R)] configuration in the target compound and its nitro analog contrasts with the [N(E),S(R)] designation in CAS 1075230-62-4, suggesting differences in imine geometry (E/Z isomerism) that could affect chiral recognition .
Physical Properties :
- The nitro-substituted analog (CAS 1076160-56-9) has a higher predicted boiling point (416.9°C) than the brominated target compound (391.8°C), likely due to stronger dipole-dipole interactions from the nitro group .
Critical Analysis of Evidence
- Conflicting Data : and describe compounds with identical core structures but differing substituents (bromo vs. nitro) and stereochemical descriptors. These differences highlight the need for precise characterization in chiral sulfinamide synthesis .
- Synthesis Gaps: No direct synthesis protocols for the target compound are provided; inferences are drawn from analogous reactions in and .
Biological Activity
2-Propanesulfinamide, N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl, [S(R)]- is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C12H15FN2O3S
- Molar Mass : 286.32 g/mol
- CAS Number : 1075230-62-4
The biological activity of 2-propanesulfinamide is primarily attributed to its interaction with various biological targets. It has been studied for its role in inhibiting specific enzymes and pathways involved in disease processes.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of farnesyltransferase, an enzyme implicated in cancer cell proliferation. By inhibiting this enzyme, the compound could potentially disrupt the signaling pathways that promote tumor growth .
Therapeutic Applications
- Cancer Treatment : The compound has shown promise in developing anti-cancer agents through its farnesyltransferase inhibitory activity. It may serve as a lead compound for synthesizing more potent inhibitors .
- Androgen Receptor Antagonists : It is also being explored for its potential in preparing intermediates for androgen receptor antagonists, which are crucial in treating hormone-sensitive cancers .
- Neurological Disorders : Preliminary studies suggest that derivatives of this compound could modulate beta-secretase enzyme (BACE) activity, which is significant in Alzheimer's disease research .
Table 1: Summary of Biological Activities
Case Study: Farnesyltransferase Inhibition
In a study examining the effects of various sulfinamides on cancer cell lines, 2-propanesulfinamide demonstrated significant inhibition of farnesyltransferase activity. This inhibition correlated with reduced cell proliferation rates in vitro, suggesting a viable pathway for therapeutic development against certain cancers .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Enantiomeric Excess (ee) |
|---|---|---|
| Reaction Temp | −40°C | >90% ee |
| Equiv. of Ti(OiPr)₄ | 1.2 equiv | Prevents byproduct formation |
| Drying Agent | MgSO₄ (vs. Na₂SO₄) | Reduces hydrolysis of sulfinamide |
Basic: Which analytical techniques are most reliable for confirming the stereochemistry of this sulfinamide?
Methodological Answer:
- X-ray Crystallography : Definitive proof of absolute configuration (e.g., analog structures resolved in ) .
- NMR Spectroscopy :
- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to determine ee (retention time differences >2 min for enantiomers) .
Advanced: How does the 2-fluoro-5-bromophenyl substituent influence reactivity in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
The bromine atom at the 5-position serves as a directing group for Suzuki-Miyaura couplings, while the fluorine at the 2-position electronically deactivates the ring, moderating reactivity:
- Substrate Scope : Compatible with arylboronic acids bearing electron-withdrawing groups (e.g., −NO₂, −CF₃) but less so with electron-donating groups (−OMe) due to competing protodehalogenation .
- Catalytic System : Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C yields biaryl products with >80% conversion (GC-MS monitoring).
- Challenges : Steric hindrance from the ethylidene group may require prolonged reaction times (24–48 hr).
Q. Data Contradictions :
- reports successful coupling with 3-bromofuran derivatives, but highlights incomplete conversions for bulky boronic acids. Optimize using microwaves (120°C, 30 min) .
Advanced: What mechanistic role does the sulfinamide moiety play in asymmetric catalysis, and how can its configuration be tuned?
Methodological Answer:
The sulfinamide acts as a chiral Lewis base, coordinating to metal centers (e.g., Ti, Cu) to induce enantioselectivity in aldol or Mannich reactions:
- Coordination Mode : The sulfur atom binds to Ti(IV), creating a rigid transition state that dictates facial selectivity .
- Steric Effects : The 2-methyl group on the sulfinamide enforces a staggered conformation, favoring one enantiomer (e.g., >95% ee for β-hydroxy ketones) .
- Configuration Tuning :
Advanced: How can computational methods resolve contradictions in stereochemical outcomes during kinetic resolution?
Methodological Answer:
- DFT Calculations : Model transition states at the B3LYP/6-31G(d) level to predict energy barriers for competing pathways. For example, ’s analog showed a 2.3 kcal/mol difference favoring the (R)-configured product .
- MD Simulations : Analyze solvation effects (e.g., THF vs. DCM) on enantiomer stability.
- Contradiction Example : Experimental ee values may deviate from predictions due to unexpected π-stacking interactions (observe via NCI plots).
Basic: What are the stability considerations for storing this sulfinamide under laboratory conditions?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C; exposure to UV light accelerates decomposition (t½ < 1 week at RT).
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis to sulfonic acid (confirmed via TLC, Rf shift from 0.7 to 0.3 in 10% MeOH/DCM) .
- Long-Term Stability : NMR and HPLC data () confirm >95% purity after 6 months under argon.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
